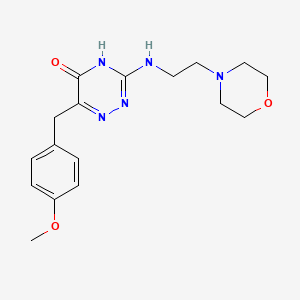
6-(4-methoxybenzyl)-3-((2-morpholinoethyl)amino)-1,2,4-triazin-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-(4-methoxybenzyl)-3-((2-morpholinoethyl)amino)-1,2,4-triazin-5(4H)-one is a synthetic compound with potential scientific research applications. It is a triazine derivative that has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments. In
Scientific Research Applications
Synthesis and Characterization
Triazole derivatives, including those similar to the compound , have been synthesized through various chemical reactions involving ester ethoxycarbonylhydrazones and primary amines, among other methods. These compounds are meticulously characterized using spectroscopic and other analytical techniques to confirm their structures and investigate their physical and chemical properties (H. Bektaş et al., 2007; V. V. Dovlatyan et al., 2010).
Antimicrobial Activities
Several studies have explored the antimicrobial properties of triazole derivatives, demonstrating that these compounds exhibit significant activity against a variety of microorganisms. This suggests their potential application in developing new antimicrobial agents (H. Bektaş et al., 2007; S. Vartale et al., 2008).
Biological Evaluation for Anti-inflammatory and Analgesic Agents
Novel derivatives have been synthesized and assessed for their COX-1/COX-2 inhibitory, analgesic, and anti-inflammatory activities, showcasing their potential as therapeutic agents in managing pain and inflammation (A. Abu‐Hashem et al., 2020).
Anticancer Activity
Research into the anticancer properties of triazole derivatives has identified several compounds with promising activity against a panel of cancer cell lines. This indicates the potential of these compounds in cancer therapy, highlighting the importance of further investigation into their mechanisms of action and therapeutic efficacy (O. Bekircan et al., 2008).
properties
IUPAC Name |
6-[(4-methoxyphenyl)methyl]-3-(2-morpholin-4-ylethylamino)-4H-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O3/c1-24-14-4-2-13(3-5-14)12-15-16(23)19-17(21-20-15)18-6-7-22-8-10-25-11-9-22/h2-5H,6-12H2,1H3,(H2,18,19,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQQLNSPIWIGCRP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN=C(NC2=O)NCCN3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-methoxybenzyl)-3-((2-morpholinoethyl)amino)-1,2,4-triazin-5(4H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

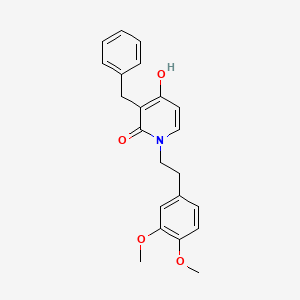
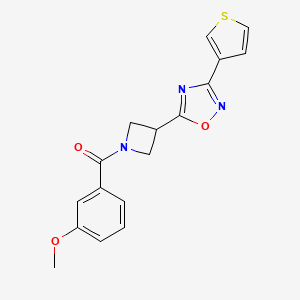
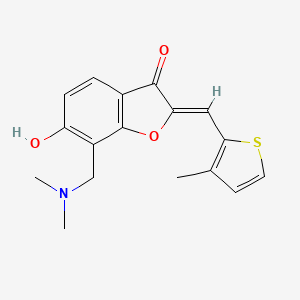
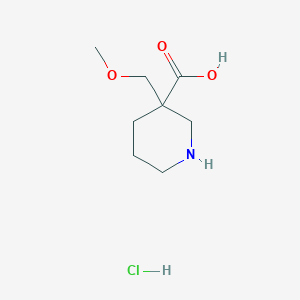
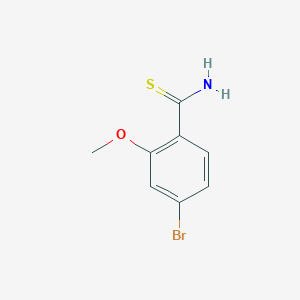
![1-[4-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2384837.png)
![2-[(3-Methylphenyl)sulfanylmethyl]-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one](/img/structure/B2384838.png)
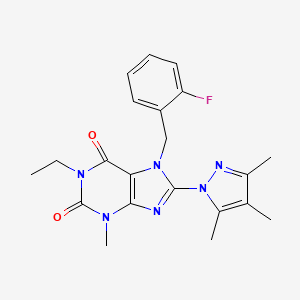
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-cyclopentylpropanamide](/img/structure/B2384843.png)
![3-phenethyl-1-(4-(trifluoromethyl)benzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2384844.png)
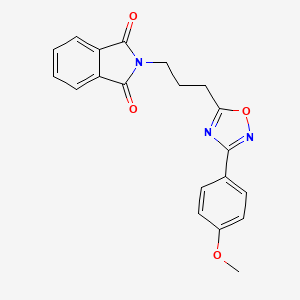
![N-(1-cyano-1,2-dimethylpropyl)-2-[3-(1,3-dioxolan-2-yl)piperidin-1-yl]acetamide](/img/structure/B2384847.png)
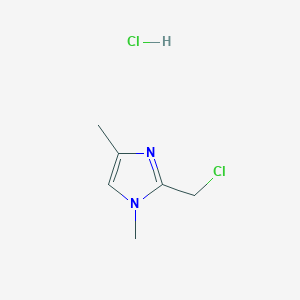
![N-(2,3-dimethylphenyl)-2-[5-(3-methyl-2-thienyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2384851.png)